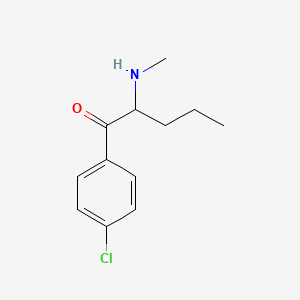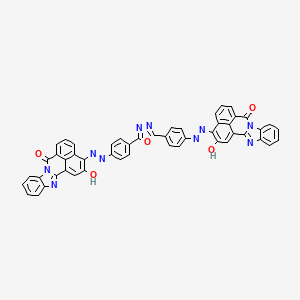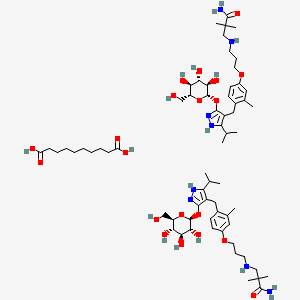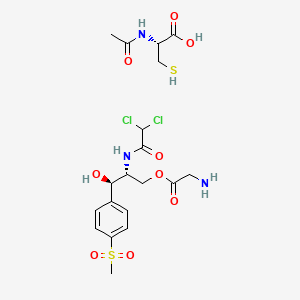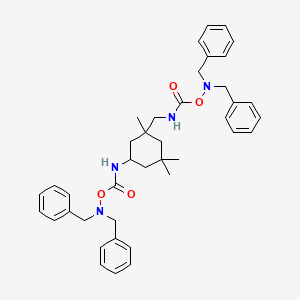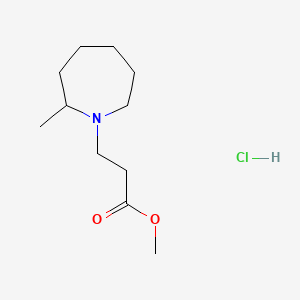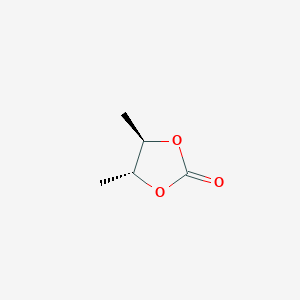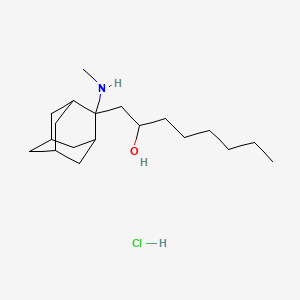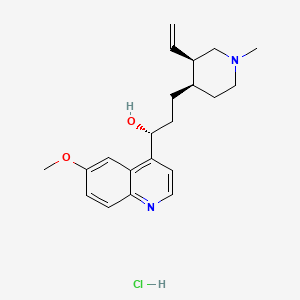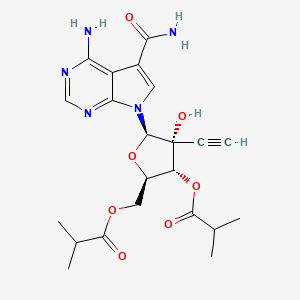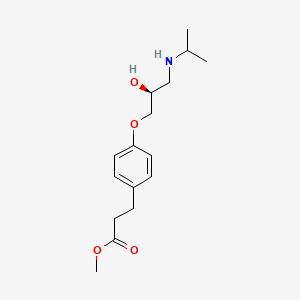
(S)-esmolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-esmolol is a cardioselective beta-1 adrenergic receptor blocker used primarily in the management of acute supraventricular tachycardia and hypertension. It is known for its rapid onset and short duration of action, making it ideal for situations requiring quick but temporary beta-blockade.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-esmolol typically involves the reaction of a chiral epoxide with a secondary amine. The process begins with the preparation of the chiral epoxide, which is then reacted with isopropylamine under controlled conditions to yield this compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 0-5°C to ensure the selectivity and yield of the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(S)-esmolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the secondary amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and other derivatives.
Scientific Research Applications
(S)-esmolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-blocker interactions and mechanisms.
Biology: Employed in research on cardiovascular physiology and beta-adrenergic receptor function.
Medicine: Investigated for its potential in treating various cardiovascular conditions and its effects on heart rate and blood pressure.
Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.
Mechanism of Action
(S)-esmolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Comparison with Similar Compounds
Similar Compounds
- Metoprolol
- Atenolol
- Propranolol
Comparison
(S)-esmolol is unique due to its rapid onset and short duration of action compared to other beta-blockers like metoprolol and atenolol, which have longer half-lives. Propranolol, while also a beta-blocker, is non-selective and affects both beta-1 and beta-2 receptors, unlike this compound, which is cardioselective.
Properties
CAS No. |
115729-56-1 |
|---|---|
Molecular Formula |
C16H25NO4 |
Molecular Weight |
295.37 g/mol |
IUPAC Name |
methyl 3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate |
InChI |
InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3/t14-/m0/s1 |
InChI Key |
AQNDDEOPVVGCPG-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)OC)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



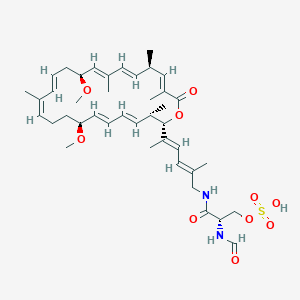
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
